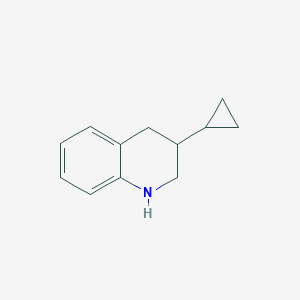
3-Ethoxy-2,2-diethylcyclobutan-1-amine
概要
説明
3-Ethoxy-2,2-diethylcyclobutan-1-amine is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its unique cyclobutane ring structure, which is substituted with ethoxy and diethyl groups, making it an interesting compound for synthetic chemists and researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2,2-diethylcyclobutan-1-amine typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of ethylamine with a diethyl-substituted cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
化学反応の分析
Types of Reactions
3-Ethoxy-2,2-diethylcyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ethoxy and diethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various amine compounds.
科学的研究の応用
3-Ethoxy-2,2-diethylcyclobutan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Ethoxy-2,2-diethylcyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and diethyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The cyclobutane ring structure provides a rigid framework that can enhance the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
2,2-Diethylcyclobutan-1-amine: Lacks the ethoxy group, which may affect its reactivity and applications.
3-Methoxy-2,2-diethylcyclobutan-1-amine: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties.
2,2-Diethylcyclobutan-1-ol: Contains a hydroxyl group instead of an amine, resulting in different reactivity and applications.
Uniqueness
3-Ethoxy-2,2-diethylcyclobutan-1-amine is unique due to its specific combination of functional groups and cyclobutane ring structure. This combination provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
IUPAC Name |
3-ethoxy-2,2-diethylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-4-10(5-2)8(11)7-9(10)12-6-3/h8-9H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAHIUYXBCWNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(CC1OCC)N)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl[2-(1,3-thiazol-2-yl)propyl]amine](/img/structure/B1444000.png)

![2-[(5-Bromopyridin-3-yl)oxy]acetonitrile](/img/structure/B1444002.png)






![3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid](/img/structure/B1444016.png)


